molecular formula C20H18N4O2 B6068741 N-(1H-indol-5-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide

N-(1H-indol-5-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide

Cat. No.: B6068741
M. Wt: 346.4 g/mol
InChI Key: NXRSDBRNEVFHJT-UHFFFAOYSA-N
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Description

N-(1H-indol-5-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide: is a synthetic organic compound that features both an indole and a quinazolinone moiety The indole structure is a common motif in many natural products and pharmaceuticals, while the quinazolinone structure is known for its biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-5-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Formation of the Quinazolinone Moiety: The quinazolinone ring can be synthesized through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.

    Coupling of the Indole and Quinazolinone Moieties: The final step involves the coupling of the indole and quinazolinone moieties through a suitable linker, such as a butanamide chain. This can be achieved through amide bond formation using reagents like carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-5-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.

    Reduction: The quinazolinone moiety can be reduced to form dihydroquinazolinone derivatives.

    Substitution: Both the indole and quinazolinone moieties can undergo substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).

Major Products Formed

    Oxidation: Indoxyl derivatives.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Halogenated or alkylated indole and quinazolinone derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving indole and quinazolinone derivatives.

    Medicine: It has potential as a lead compound for the development of new drugs, particularly those targeting cancer or neurological disorders.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(1H-indol-5-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide is not well understood, but it is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The indole moiety may interact with tryptophan-binding proteins, while the quinazolinone moiety may inhibit specific enzymes involved in cell signaling pathways.

Comparison with Similar Compounds

N-(1H-indol-5-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide can be compared with other compounds that feature indole or quinazolinone moieties:

    Indole Derivatives: Such as tryptophan, serotonin, and indomethacin.

    Quinazolinone Derivatives: Such as quinazoline, gefitinib, and erlotinib.

Uniqueness

The uniqueness of this compound lies in its combination of both indole and quinazolinone moieties, which may confer unique biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-(1H-indol-5-yl)-4-(4-oxoquinazolin-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c25-19(23-15-7-8-17-14(12-15)9-10-21-17)6-3-11-24-13-22-18-5-2-1-4-16(18)20(24)26/h1-2,4-5,7-10,12-13,21H,3,6,11H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXRSDBRNEVFHJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCCC(=O)NC3=CC4=C(C=C3)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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